molecular formula C16H16N4O B2945588 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 2097892-34-5

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2945588
CAS No.: 2097892-34-5
M. Wt: 280.331
InChI Key: KAJUIPJUYKYEGQ-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a synthetic chemical compound designed for research applications. It features a naphthalene group linked to a 1,2,3-triazole ring via an acetamide bridge, a structural motif common in medicinal chemistry . The 1,2,3-triazole ring is known for its metabolic stability and ability to participate in hydrogen bonding and dipolar interactions with biological targets, which can be leveraged in the design of enzyme inhibitors or receptor ligands . Compounds with similar naphthalene-triazole-acetamide architectures have been investigated for a range of biological activities, suggesting potential research applications for this compound. Such activities include anticancer properties, as quinolinyl-triazole-acetamide hybrids have demonstrated potent activity against breast cancer cell lines and the ability to induce apoptosis . Additionally, analogous structures have been explored for antimicrobial and antifungal effects, given that triazole derivatives are well-known for their ability to inhibit fungal cytochrome P450 enzymes like CYP51 . The naphthalene moiety, found in various bioactive molecules, may contribute to interactions with hydrophobic pockets in protein targets . Researchers can utilize this compound as a building block or a reference standard in drug discovery and development programs, particularly in synthesizing and evaluating new molecules with potential therapeutic effects. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[2-(triazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c21-16(17-10-11-20-18-8-9-19-20)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-9H,10-12H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJUIPJUYKYEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in the synthesis of more complex molecules, serving as a building block in organic synthesis. Biology: Triazole derivatives are known for their antimicrobial properties, making this compound a candidate for developing new antibiotics. Medicine: Industry: Use in materials science for developing new polymers or coatings with enhanced properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions, influencing enzyme activity, while the naphthalene moiety can interact with biological macromolecules. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

  • Triazole vs. This modification may improve target affinity or metabolic stability.
  • Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ in 6b) reduce reaction yields (68% vs. 72% for 6a) but introduce nitro-specific IR peaks (1504 cm⁻¹) . Chlorine in 6m provides a distinct C–Cl IR signature (785 cm⁻¹) .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : Triazole C–N stretches (~1300 cm⁻¹) and acetamide C=O peaks (~1670 cm⁻¹) are consistent across analogs .
  • ¹H NMR : Naphthalene protons appear at 7.2–8.4 ppm, while triazole protons resonate as singlets near 8.3–8.4 ppm .

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole moiety through a cycloaddition reaction. This compound can be synthesized using various methods, including click chemistry, which allows for the efficient formation of the triazole ring from azides and alkynes under mild conditions .

Antitumor Activity

Research has indicated that compounds containing naphthalene and triazole moieties exhibit significant antitumor activity. For instance, derivatives of 1,8-naphthalimide linked to 1,2,3-triazole have shown promising results in inhibiting lung cancer cell proliferation. In vitro studies demonstrated that these compounds could reduce cell viability significantly compared to control groups .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Naphthalimide-TriazoleA549 (Lung)10.5Induction of apoptosis
Naphthalimide-TriazoleHeLa (Cervical)12.3Inhibition of DNA synthesis
Naphthalimide-TriazoleMCF7 (Breast)9.8Disruption of cell cycle

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that triazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
Triazole-NaphthaleneE. coli32 µg/mL
Triazole-NaphthaleneS. aureus16 µg/mL
Triazole-NaphthaleneP. aeruginosa64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole group is known to inhibit various enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Many studies have reported that compounds with naphthalene structures can trigger apoptotic pathways in cancer cells.
  • Antibacterial Mechanisms : The triazole moiety may interfere with the biosynthesis of nucleic acids in bacteria.

Case Studies

A recent study investigated the effect of this compound on renal cancer cells. The results indicated a significant reduction in cell growth rates (60%-80%) at varying concentrations compared to untreated controls .

Another notable case involved the evaluation of similar triazole derivatives against multidrug-resistant bacterial strains, where they displayed enhanced antibacterial efficacy compared to conventional antibiotics .

Chemical Reactions Analysis

Route 1: Amide Coupling

The acetamide backbone is formed via coupling between 2-(naphthalen-1-yl)acetic acid and 2-(2H-1,2,3-triazol-2-yl)ethylamine using carbodiimide-based reagents (e.g., EDCI/HOBt or TBTU). This method yields the target compound with moderate to high efficiency .

Example Conditions:

ReagentSolventTemperatureYieldReference
EDCI/HOBt, DMFDMFRT, 24 h67%
TBTU, TriethylamineDCM0–5°C, 2 h73%

Route 2: Click Chemistry for Triazole Formation

The 1,2,3-triazole group is introduced via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . A propargylamine intermediate reacts with an azide-functionalized precursor under mild conditions .

Example Protocol:

  • Propargylamine synthesis : React 2-chloroethylamine with propargyl bromide.

  • Azide preparation : Convert a bromoacetamide derivative to an azide using NaN₃.

  • Cycloaddition : Combine azide and alkyne with CuSO₄/sodium ascorbate in THF/H₂O (1:1) at RT for 12 h (Yield: 85–90%) .

Triazole Ring

  • Electrophilic Substitution : The triazole’s nitrogen atoms participate in hydrogen bonding and π-stacking interactions, influencing solubility and biological activity .

  • Coordination Chemistry : The N3 atom can coordinate with transition metals (e.g., Cu²⁺), enabling catalytic applications .

Acetamide Linker

  • Hydrolysis : Under acidic or basic conditions, the amide bond hydrolyzes to yield 2-(naphthalen-1-yl)acetic acid and 2-(2H-1,2,3-triazol-2-yl)ethylamine .

  • Nucleophilic Acylation : Reacts with Grignard reagents or organolithium compounds at the carbonyl carbon .

Naphthalene Core

  • Electrophilic Aromatic Substitution : Bromination or nitration occurs at the α-position of the naphthalene ring under standard conditions .

Acylation of the Triazole Nitrogen

The triazole’s N1 atom can be alkylated or acylated to introduce additional functional groups. For example, reaction with acetyl chloride in pyridine yields N-acetyl derivatives .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki or Sonogashira couplings enable aryl/alkynyl group introduction at the naphthalene ring .

Example Suzuki Coupling:

SubstrateCatalystLigandYieldReference
4-Bromophenyl derivativePd(PPh₃)₄PPh₃82%

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting (TGA data) .

  • Photodegradation : UV exposure (λ = 254 nm) induces naphthalene ring oxidation, forming quinone derivatives .

Key Challenges and Optimization

  • Solubility : Low aqueous solubility due to the naphthalene core; addressed via PEGylation or sulfonation .

  • Regioselectivity : Click chemistry typically produces 1,4-disubstituted triazoles, but ruthenium catalysts yield 1,5-isomers .

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